Biliverdin IX beta dimethyl ester
CAS No.: 24769-92-4
Cat. No.: VC1805600
Molecular Formula: C35H38N4O6
Molecular Weight: 610.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24769-92-4 |
---|---|
Molecular Formula | C35H38N4O6 |
Molecular Weight | 610.7 g/mol |
IUPAC Name | methyl 3-[(2Z)-2-[[5-[(E)-[(5E)-4-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-3-methylpyrrol-2-ylidene]methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoate |
Standard InChI | InChI=1S/C35H38N4O6/c1-9-22-18(3)26(36-29(22)16-28-19(4)23(10-2)35(43)38-28)15-27-20(5)24(11-13-32(40)44-7)30(37-27)17-31-25(12-14-33(41)45-8)21(6)34(42)39-31/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)/b26-15+,29-16+,31-17- |
Standard InChI Key | GZQCAVNUDCCVQQ-IFFUUYNNSA-N |
Isomeric SMILES | CC1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(/C(=C\C4=NC(=O)C(=C4C)C=C)/N3)C=C)C)C)CCC(=O)OC)/NC1=O)CCC(=O)OC |
SMILES | CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C=C)C)C)CCC(=O)OC)NC1=O)CCC(=O)OC |
Canonical SMILES | CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C=C)C)C)CCC(=O)OC)NC1=O)CCC(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Biliverdin IX beta dimethyl ester is derived from biliverdin IX beta, which has a molecular formula of C33H34N4O6 and a molecular weight of 582.6 g/mol . The dimethyl ester derivative is formed through the methylation of the carboxylic acid groups present in the parent compound. This modification creates a compound that retains the characteristic linear tetrapyrrole backbone while exhibiting altered solubility and reactivity profiles.
Spectroscopic Characteristics
The compound exhibits distinctive optical properties that make it valuable in spectroscopic studies. When analyzed using high-performance liquid chromatography (HPLC), biliverdin IX beta dimethyl ester demonstrates specific retention patterns that differ from other biliverdin isomers. Using a Synergi 4 μm Fusion-RP 80 Å C18 Column with a linear gradient of water/acetonitrile containing 0.1% formic acid, the compound typically elutes at approximately 11.6 minutes on a 20-minute gradient and 13 minutes on a 30-minute gradient . The millimolar extinction coefficient at 376 nm has been determined to be 51.7 mM , providing a reliable method for quantification.
Synthesis and Production Methods
Recombinant Production Systems
Recent advancements in biotechnology have revolutionized the production of biliverdin isomers, including the precursors needed for biliverdin IX beta dimethyl ester synthesis. A notable breakthrough involves the use of an optimized non-pathogenic Escherichia coli Nissle strain (EcN(T7)) that encodes an endogenous heme transporter alongside an integrated T7 polymerase gene . This system enables the efficient production of biliverdin IX beta through the expression of Pseudomonas aeruginosa heme oxygenase (HemO).
The recombinant approach offers several significant advantages over chemical synthesis:
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Dramatically improved yields (>300-fold increase compared to chemical methods)
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Elimination of toxic chemicals in the production process
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Scalability for larger production volumes
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Greater specificity in isomer production
Purification and Analysis Methods
The purification of biliverdin IX beta dimethyl ester typically involves a multi-step process:
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Initial extraction from production media using C18 solid-phase extraction
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Chromatographic separation using HPLC
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Extraction into chloroform followed by evaporation
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Final quantification using spectrophotometric methods
Table 1: Comparison of Production Methods for Biliverdin IX Beta Dimethyl Ester
Method | Yield | Advantages | Limitations |
---|---|---|---|
Chemical Oxidation | <0.05% | Simple equipment requirements | Toxic chemicals, extremely low yield |
Recombinant E. coli BL21 | Limited by endogenous heme | Improved purity | Rate-limited by heme biosynthesis |
Recombinant EcN(T7) | >300-fold improvement | Scalable, higher yield, non-toxic | Requires specialized expression systems |
Biological Activities and Functions
Antioxidant Properties
Biliverdin IX beta dimethyl ester demonstrates significant antioxidant activity, particularly in its ability to scavenge reactive oxygen species. This property provides protective effects against oxidative damage in biological systems, suggesting potential applications in conditions characterized by oxidative stress. Additionally, the compound has been shown to inhibit photo-oxidation processes, further expanding its potential utility.
Developmental Significance
In human physiology, biliverdin IX beta is uniquely associated with early fetal development. Detection of bilirubin IX beta in human fetal bile indicates the presence of biliverdin IX beta during the first 20 weeks of gestation . The developmental significance of this isomer-specific expression pattern remains an area of active investigation, with evidence suggesting it may relate to the transition between embryonic, fetal, and adult hemoglobin during development .
Enzymatic Interactions
Structural Characterization and Comparative Analysis
Isomeric Comparison
Biliverdin IX beta represents one of four primary isomers of biliverdin IX, with the others being alpha, gamma, and delta variants. These isomers differ in the specific methene bridge cleaved during heme catabolism, resulting in distinct structures with varied biological activities.
When separated using reversed-phase high-performance liquid chromatography with methanol/water mobile phases, the dimethyl esters of these isomers elute in a characteristic order: IX alpha, IX beta, IX delta, and IX gamma . This chromatographic behavior provides a reliable method for identification and quantification.
Structural Basis for Biological Activity
The molecular structure of biliverdin IX beta dimethyl ester directly influences its biological activities. Crystallographic studies of human biliverdin IX beta reductase in complex with NADP+ (at 1.15 Å resolution) have revealed that substrates and inhibitors bind primarily through hydrophobic interactions . The enzyme discriminates against biliverdin IX alpha through steric hindrance at the bilatriene side chain binding pockets, explaining its isomer selectivity.
Biological Activity | Mechanism | Potential Applications |
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Antioxidant Effect | Scavenging reactive oxygen species | Treatment of oxidative stress conditions |
Photo-oxidation Inhibition | Preventing light-induced oxidative damage | Photosensitivity disorders |
Modulation of Inflammation | Interaction with cellular signaling pathways | Anti-inflammatory therapeutics |
Developmental Role | Expressed during early fetal development | Developmental biology research |
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